molecular formula C21H16ClN3O3S3 B2594645 (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-03-8

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2594645
CAS No.: 682784-03-8
M. Wt: 490.01
InChI Key: WWMYAZAAALXEAU-GZTJUZNOSA-N
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Description

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H16ClN3O3S3 and its molecular weight is 490.01. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have demonstrated antimicrobial activity. For instance, derivatives of 4-thiazolidinones and nicotinic acid with 2-amino-6-methylbenzothiazole showed in vitro antimicrobial screening against Gram-positive and Gram-negative bacteria and fungal species (Patel & Shaikh, 2010).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives, a related group, have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These compounds reduced tumor volume and cell number and increased the lifespan of mice with Ehrlich Ascites Tumor (Chandrappa et al., 2010). Additionally, similar thiazolidinone compounds containing a furan moiety exhibited antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Anti-Inflammatory and Potential Wound Healing Effects

4-Thiazolidinone derivatives have been studied for their potential in affecting inflammatory/oxidative processes. These compounds were effective in inhibiting free oxygen and nitrite radicals, inflammatory mediators, and matrix metalloproteinases, indicating potential anti-inflammatory and wound healing effects (Incerti et al., 2018).

Anticonvulsant Agents

4-Thiazolidinone derivatives have also been evaluated as anticonvulsant agents. Specifically, 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).

Antibacterial and Antifungal Activities

Some derivatives have shown significant antibacterial and antifungal activities, which indicates their potential use in treating various infections (Zala, Dave, & Undavia, 2015).

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S3/c22-16-6-2-1-4-13(16)10-15-12-23-20(30-15)24-18(26)7-8-25-19(27)17(31-21(25)29)11-14-5-3-9-28-14/h1-6,9,11-12H,7-8,10H2,(H,23,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYAZAAALXEAU-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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